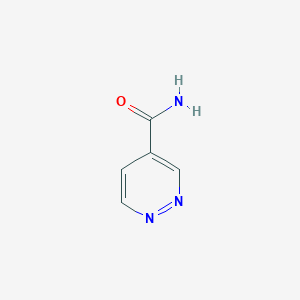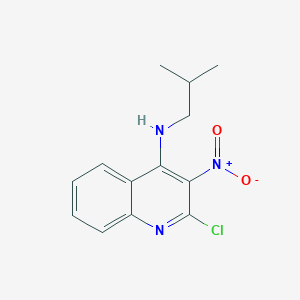![molecular formula C14H9NO3 B1353792 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 20877-86-5](/img/structure/B1353792.png)
1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione
Descripción general
Descripción
1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione is a chemical compound with the linear formula C14H9NO3 . It is used in various research and development applications .
Synthesis Analysis
The synthesis of 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione and similar compounds has been reported in the literature . The presence of a benzimidazole ring in its structure enables π-π stacking and π-π T-shaped interactions .Molecular Structure Analysis
The molecular structure of 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione is characterized by the presence of a benzimidazole ring. This planar structure enables π-π stacking, π-π T-shaped interactions, and the presence of an NH group could serve as an H-bond donor as well as an acceptor site .Physical And Chemical Properties Analysis
1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione has a molecular weight of 239.23 g/mol. It has a high GI absorption, is not a P-gp substrate, and is an inhibitor of CYP1A2 . Its water solubility is reported to be 1.26 mg/ml .Aplicaciones Científicas De Investigación
-
Cancer Treatment
- Field: Biomedical Research
- Application: The compound has been used in the synthesis of substituted 4H-benzo[d][1,3]-oxazines, which have shown potential in inhibiting cell proliferation in breast cancer cell lines .
- Method: The synthesis involved a gold(I)-catalyzed cycloisomerization procedure starting from N-(2-alkynyl)aryl benzamides .
- Results: The synthesized 4H-benzo[d][1,3]oxazines showed an IC50 ranking from 3.1 to 95 μM in MCF-7 and HCC1954 cells .
-
Pharmaceutical Development
- Field: Pharmaceutical Chemistry
- Application: Benzoxazine and benzoxazinone derivatives have been used in the synthesis of various drugs due to their diverse pharmacological properties .
- Method: The synthesis of these derivatives involves various synthetic strategies, including single and multiple molecular reactions .
- Results: These compounds have shown anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .
-
Treatment of Parkinson’s Disease
- Field: Neurology
- Application: Naphthoxazine derivatives have shown potential in the treatment of Parkinson’s disease .
- Method: The synthesis of these derivatives is based on three-component cyclocondensation of primary aliphatic and cyclic amines with formaldehyde and substituted phenols .
- Results: These compounds have shown several biological activities such as antimicrobial activity, anti-inflammatory activity, antitubercular activity, antidiabetic activity, anticancer activity, analgesic activity, antioxidant activity, diuretic activity, antiviral activity, etc .
-
Chemical Synthesis
-
Treatment of Neurodegenerative Diseases
- Field: Neurology
- Application: Benzimidazole tethered 3,4-dihydro-2H-benzo[e][1 compounds have shown potential in the treatment of neurodegenerative diseases .
- Method: The synthesis of these derivatives is based on various synthetic strategies .
- Results: These compounds have shown several biological activities such as antimicrobial activity, anti-inflammatory activity, antitubercular activity, antidiabetic activity, anticancer activity, analgesic activity, antioxidant activity, diuretic activity, antiviral activity, etc .
-
Treatment of HIV
- Field: Virology
- Application: The compound efavirenz, which contains a benzo[d][1,3]oxazine nucleus, is an efficient inhibitor of reverse transcriptase against HIV-1 mutant strain .
- Method: The synthesis of efavirenz involves various synthetic strategies .
- Results: Efavirenz has shown significant efficacy in the treatment of HIV .
-
Chemical Synthesis
-
Treatment of Neurodegenerative Diseases
- Field: Neurology
- Application: Benzimidazole tethered 3,4-dihydro-2H-benzo[e][1 compounds have shown potential in the treatment of neurodegenerative diseases .
- Method: The synthesis of these derivatives is based on various synthetic strategies .
- Results: These compounds have shown several biological activities such as antimicrobial activity, anti-inflammatory activity, antitubercular activity, antidiabetic activity, anticancer activity, analgesic activity, antioxidant activity, diuretic activity, antiviral activity, etc .
-
Treatment of HIV
- Field: Virology
- Application: The compound efavirenz, which contains a benzo[d][1,3]oxazine nucleus, is an efficient inhibitor of reverse transcriptase against HIV-1 mutant strain .
- Method: The synthesis of efavirenz involves various synthetic strategies .
- Results: Efavirenz has shown significant efficacy in the treatment of HIV .
Propiedades
IUPAC Name |
1-phenyl-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-13-11-8-4-5-9-12(11)15(14(17)18-13)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLXUQZYJCFIGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450153 | |
| Record name | 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione | |
CAS RN |
20877-86-5 | |
| Record name | N-Phenylisatoic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20877-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1353721.png)
![2-[(E)-2-Nitroethenyl]phenol](/img/structure/B1353724.png)
![(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B1353725.png)



![Pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B1353750.png)


![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)

![2-[4-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1353766.png)
